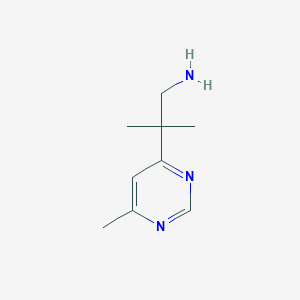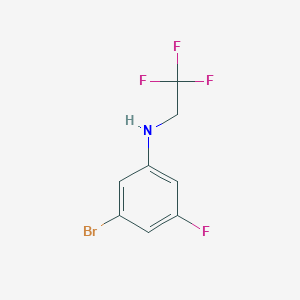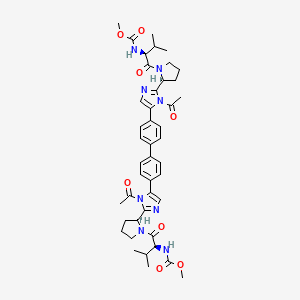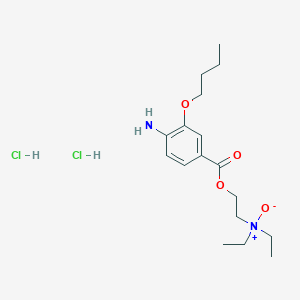
Oxybuprocaine N-Oxide Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxybuprocaine N-Oxide Dihydrochloride is a derivative of oxybuprocaine, a local anesthetic commonly used in ophthalmology and otolaryngology. This compound is known for its ability to temporarily numb the surface of the eye or mucous membranes, making it useful for various diagnostic and minor surgical procedures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxybuprocaine N-Oxide Dihydrochloride typically involves the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid. This intermediate is then esterified with ethanol to form ethyl 3-hydroxy-4-nitrobenzoate. The phenoxide ion is prepared from potash and alkylated with 1-bromobutane to yield ethyl 3-butoxy-4-nitrobenzoate. This product is then crystallized from hydrochloric acid and halogenated with thionyl chloride to produce 3-butoxy-4-nitrobenzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Oxybuprocaine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to its parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives .
科学研究应用
Oxybuprocaine N-Oxide Dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving nerve conduction and membrane permeability.
Medicine: Utilized as a local anesthetic in ophthalmology and otolaryngology.
Industry: Used in the formulation of pharmaceutical products
作用机制
Oxybuprocaine N-Oxide Dihydrochloride exerts its effects by binding to sodium channels and stabilizing the neuronal membrane. This decreases its permeability to sodium ions, inhibiting the depolarization of the neuronal membrane and blocking the initiation and conduction of nerve impulses .
相似化合物的比较
Similar Compounds
Tetracaine: Another local anesthetic with similar uses but different chemical structure.
Proparacaine: Used in ophthalmology, similar in function but less potent.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures
Uniqueness
Oxybuprocaine N-Oxide Dihydrochloride is unique due to its specific binding affinity to sodium channels and its rapid onset of action. It is less irritating compared to other local anesthetics like tetracaine .
属性
分子式 |
C17H30Cl2N2O4 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
2-(4-amino-3-butoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-4-7-11-22-16-13-14(8-9-15(16)18)17(20)23-12-10-19(21,5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |
InChI 键 |
LDNGPLIZHRGGPO-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCC[N+](CC)(CC)[O-])N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



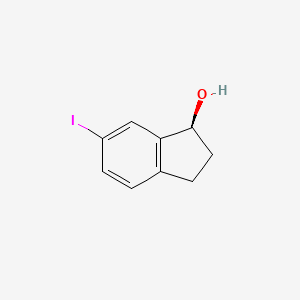
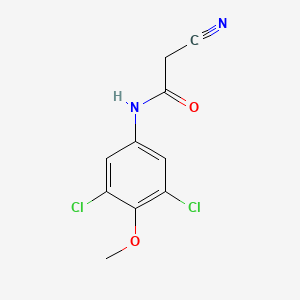
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
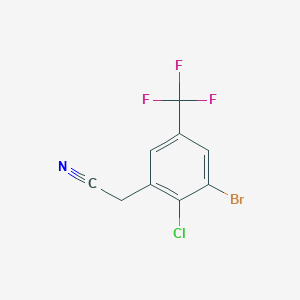
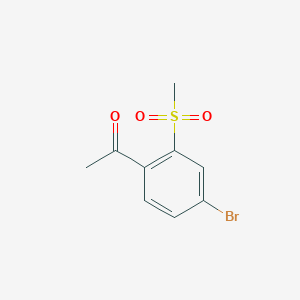
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
